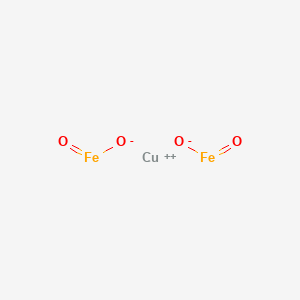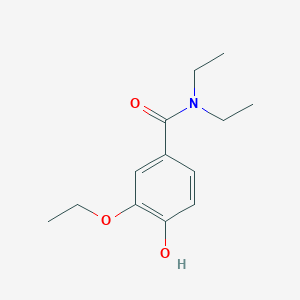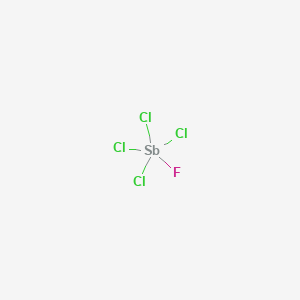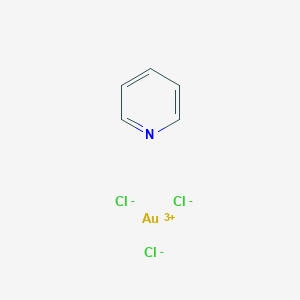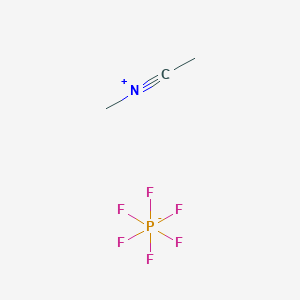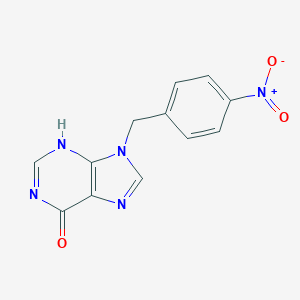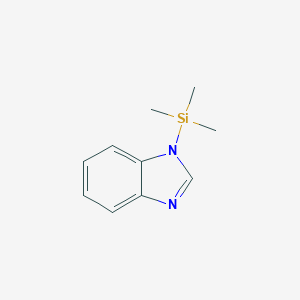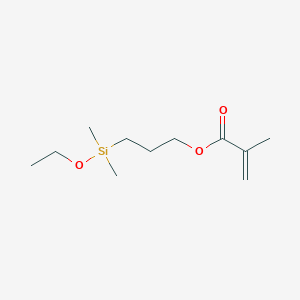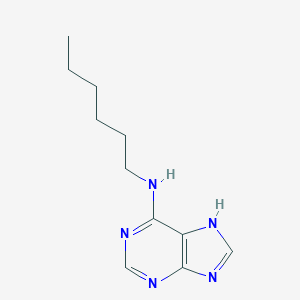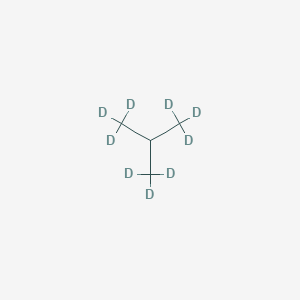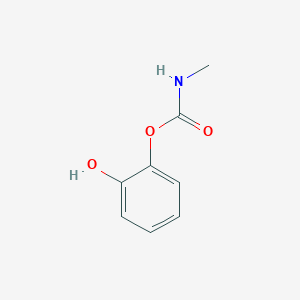
o-Hydroxyphenyl methylcarbamate
概要
説明
O-Hydroxyphenyl methylcarbamate, also known as carbaryl, is a widely used insecticide with a broad spectrum of activity against pests in agriculture, forestry, and public health. Carbaryl is a carbamate insecticide that has been in use since the 1950s. It is a white crystalline solid with a faint odor and is highly soluble in water. Carbaryl is known for its effectiveness against a wide range of pests, including insects, mites, and ticks.
作用機序
The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Carbaryl binds to the active site of acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately, paralysis of the insect.
生化学的および生理学的効果
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and development of the insect. Carbaryl also affects the metabolism of the insect, leading to a decrease in energy production and disruption of the insect's reproductive system. The biochemical and physiological effects of o-Hydroxyphenyl methylcarbamate are dose-dependent and vary among different species of insects.
実験室実験の利点と制限
Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness against a wide range of pests. It is also relatively inexpensive and easy to obtain. However, o-Hydroxyphenyl methylcarbamate has some limitations in laboratory experiments. It is toxic to some non-target organisms, and its effects on the environment and human health are a concern. Additionally, the effectiveness of o-Hydroxyphenyl methylcarbamate can vary depending on the species of insect being targeted.
将来の方向性
There are several future directions for research on o-Hydroxyphenyl methylcarbamate. One area of research is the development of new formulations of o-Hydroxyphenyl methylcarbamate that are more effective against specific pests and have fewer environmental and health impacts. Another area of research is the study of the long-term effects of o-Hydroxyphenyl methylcarbamate on non-target organisms and the environment. Additionally, the development of new insecticides that have a different mechanism of action than o-Hydroxyphenyl methylcarbamate is an area of research that may lead to more sustainable pest control methods.
Conclusion:
Carbaryl is a widely used insecticide that has been in use for several decades. It is effective against a wide range of pests and has been extensively studied for its insecticidal properties. The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, leading to overstimulation of the nerves and ultimately, paralysis of the insect. Carbaryl has advantages and limitations in laboratory experiments, and there are several future directions for research on o-Hydroxyphenyl methylcarbamate.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties. It is used as a standard reference compound in many studies to evaluate the efficacy of other insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes and flies that transmit diseases such as malaria and dengue fever.
特性
CAS番号 |
10309-97-4 |
|---|---|
製品名 |
o-Hydroxyphenyl methylcarbamate |
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC名 |
(2-hydroxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |
InChIキー |
CEHPRGMPLPBMLL-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1O |
正規SMILES |
CNC(=O)OC1=CC=CC=C1O |
その他のCAS番号 |
10309-97-4 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

